Welcome to the BenchChem Online Store!
molecular formula C13H10N4 B8430552 5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile

5-Amino-3-methyl-9H-pyrido[2,3-b]indole-7-carbonitrile

Cat. No. B8430552
M. Wt: 222.24 g/mol
InChI Key: NGLZZNPOCXVZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08119655B2

Procedure details

Compound 123 (148 mg, 0.61 mmol) was dissolved in dioxane (2 mL) with pyridinium chloride (80 mg), and the solution was heated at 180° C. in the microwave for 15 minutes. The solution was concentrated in vacuo. Purification by flash chromatography (20% acetone/CH2Cl2) gave 118 mg (87%) of the title compound as an off-white solid. MS (ES) [m+H] calc'd for C13H10N4, 223; found 223.
Name
Compound 123
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([NH2:18])[C:9]=1[C:10]1[C:11](F)=[N:12][CH:13]=[C:14]([CH3:16])[CH:15]=1)[C:5]#[N:6].[Cl-].[NH+]1C=CC=CC=1>O1CCOCC1>[NH2:1][C:2]1[CH:3]=[C:4]([C:5]#[N:6])[CH:7]=[C:8]2[C:9]=1[C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[N:12][C:11]=1[NH:18]2 |f:1.2|

Inputs

Step One
Name
Compound 123
Quantity
148 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=C(C1C=1C(=NC=C(C1)C)F)N
Name
Quantity
80 mg
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (20% acetone/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C3=C(NC2=CC(=C1)C#N)N=CC(=C3)C
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.